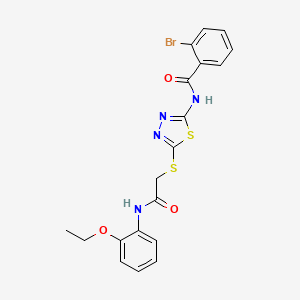![molecular formula C19H23NO6 B12459176 N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B12459176.png)
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-METHYL-2-{2-[(4-METHYL-2-OXOCHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromenyl group, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-METHYL-2-{2-[(4-METHYL-2-OXOCHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propanamido group: This step involves the reaction of the chromenyl intermediate with a suitable amine under conditions that promote amide bond formation.
Introduction of the pentanoic acid moiety: This can be done through esterification followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-METHYL-2-{2-[(4-METHYL-2-OXOCHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromenyl group to a dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amido and chromenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chromenyl group may exhibit biological activities such as antioxidant or anti-inflammatory effects.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which (2S)-4-METHYL-2-{2-[(4-METHYL-2-OXOCHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes or receptors involved in biological pathways. The chromenyl group, in particular, is known to interact with various proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: This compound shares some structural similarities and is used in the production of dyes and herbicides.
Uniqueness
What sets (2S)-4-METHYL-2-{2-[(4-METHYL-2-OXOCHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID apart is its unique combination of a chromenyl group with an amido and pentanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H23NO6 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-10(2)7-15(19(23)24)20-18(22)12(4)25-13-5-6-14-11(3)8-17(21)26-16(14)9-13/h5-6,8-10,12,15H,7H2,1-4H3,(H,20,22)(H,23,24)/t12?,15-/m0/s1 |
Clé InChI |
YRDDIMAXVMGUKA-CVRLYYSRSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12459094.png)


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12459135.png)

![6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12459143.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B12459146.png)
![N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)prop-2-enamide; bis(butenedioic acid)](/img/structure/B12459151.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459155.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12459164.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12459165.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B12459168.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12459174.png)

